

# CCT251545: A Reference Compound for Potent and Selective CDK8/19 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT251545 |           |
| Cat. No.:            | B606553   | Get Quote |

A detailed guide for researchers, scientists, and drug development professionals on the utility of **CCT251545** as a benchmark for inhibiting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).

This guide provides a comprehensive comparison of **CCT251545** with other known CDK8/19 inhibitors, supported by experimental data and detailed protocols. The objective is to offer a clear perspective on its performance and establish its position as a reference compound in the study of CDK8/19-mediated signaling pathways.

### Introduction to CDK8/19 and Their Role in Disease

CDK8 and its close paralog CDK19 are key components of the Mediator complex, a crucial regulator of RNA Polymerase II-dependent transcription.[1] Dysregulation of CDK8/19 activity has been implicated in a variety of diseases, including cancer, where they can act as oncogenes.[2][3] These kinases are involved in multiple signaling pathways, such as the WNT/β-catenin and JAK/STAT pathways, making them attractive targets for therapeutic intervention. [4][5]

#### **CCT251545:** A Potent and Selective Chemical Probe

CCT251545 was identified through a cell-based screen for inhibitors of the WNT signaling pathway.[5][6] Subsequent studies revealed that it acts as a potent, ATP-competitive inhibitor of both CDK8 and CDK19.[7][8] Its high selectivity, with over 100-fold greater potency for CDK8/19 compared to a panel of 291 other kinases, and its excellent oral bioavailability make it



an ideal tool for studying the biological functions of these kinases in both in vitro and in vivo models.[5][9]

# **Comparative Analysis of CDK8/19 Inhibitors**

The following tables summarize the quantitative data for **CCT251545** and other notable CDK8/19 inhibitors, providing a clear comparison of their biochemical potency, cell-based activity, and selectivity.

Table 1: Biochemical Potency of CDK8/19 Inhibitors

| Compound      | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Assay Type                                                        |
|---------------|----------------|-----------------|-------------------------------------------------------------------|
| CCT251545     | 7[7]           | 6[7]            | Reporter Displacement Assay[7]                                    |
| Senexin B     | -              | -               | Less potent than other listed inhibitors in cell-based assays[10] |
| Cortistatin A | -              | -               | Potent in cell-based assays[10]                                   |
| Ponatinib     | -              | -               | Potent biochemical binding activity[5]                            |
| Linifanib     | 14 ± 1         | 24 ± 3          | Biochemical Assay[5]                                              |

Table 2: Cell-Based Activity of CDK8/19 Inhibitors



| Compound      | WNT Signaling IC₅₀ (nM)<br>(Cell Line)         | pSTAT1 (Ser727) Inhibition<br>IC50 (nM) |
|---------------|------------------------------------------------|-----------------------------------------|
| CCT251545     | 5 (7dF3)[6][11]                                | 9[7]                                    |
| Senexin B     | -                                              | -                                       |
| Cortistatin A | -                                              | -                                       |
| Ponatinib     | >10,000 (7dF3 & LS174T)[5]                     | -                                       |
| Linifanib     | 1,290 ± 489 (7dF3), 5,170 ±<br>887 (LS174T)[5] | -                                       |

Table 3: Selectivity Profile of CCT251545

| Off-Target Kinase | IC <sub>50</sub> (nM) |
|-------------------|-----------------------|
| GSK3α             | 462[7]                |
| GSK3β             | 690[7]                |
| PRKCQ             | 122[7]                |

Data from a panel of 293 kinases showed that at 1  $\mu$ M, **CCT251545** inhibited only 6 kinases by more than 50%.[7]

# **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

## References

- 1. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 2. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 4. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease -PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]



- 9. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [CCT251545: A Reference Compound for Potent and Selective CDK8/19 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606553#cct251545-as-a-reference-compound-for-cdk8-19-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com